molecular formula C25H32FN3O2 B3950974 [1-(4-Ethoxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[1-(4-Ethoxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B3950974
M. Wt: 425.5 g/mol
InChI Key: OMJRROWKULEPNZ-UHFFFAOYSA-N
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Description

[1-(4-Ethoxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features both piperidine and piperazine moieties. These structures are commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Ethoxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific conditions. For instance, the piperidine derivative can be synthesized through hydrogenation or cyclization reactions, while the piperazine derivative can be prepared via nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Ethoxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Ethoxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate the binding sites and affinities of various enzymes and receptors .

Medicine

Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(4-Ethoxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
  • [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol

Uniqueness

What sets [1-(4-Ethoxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of piperidine and piperazine moieties. This dual structure allows for a broader range of interactions with biological targets, potentially leading to more diverse pharmacological effects .

Properties

IUPAC Name

[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O2/c1-2-31-22-9-7-20(8-10-22)19-27-13-11-21(12-14-27)25(30)29-17-15-28(16-18-29)24-6-4-3-5-23(24)26/h3-10,21H,2,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJRROWKULEPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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